Cas no 338754-76-0 (N-(2,4-difluorophenyl)-2-oxo-1-{3-(trifluoromethyl)phenylmethyl}-1,2-dihydropyridine-3-carboxamide)

N-(2,4-difluorophenyl)-2-oxo-1-{3-(trifluoromethyl)phenylmethyl}-1,2-dihydropyridine-3-carboxamide is a specialized organic compound featuring a dihydropyridine core functionalized with difluorophenyl and trifluoromethylphenylmethyl groups. Its unique structure confers potential advantages in medicinal chemistry, particularly as a scaffold for developing bioactive molecules. The presence of fluorine substituents enhances metabolic stability and lipophilicity, which may improve pharmacokinetic properties. The trifluoromethyl group further contributes to electron-withdrawing effects, potentially influencing binding affinity in target interactions. This compound is of interest for research applications, including the exploration of enzyme inhibitors or receptor modulators, owing to its structural versatility and potential for selective molecular interactions.
N-(2,4-difluorophenyl)-2-oxo-1-{3-(trifluoromethyl)phenylmethyl}-1,2-dihydropyridine-3-carboxamide structure
338754-76-0 structure
Product Name:N-(2,4-difluorophenyl)-2-oxo-1-{3-(trifluoromethyl)phenylmethyl}-1,2-dihydropyridine-3-carboxamide
CAS No:338754-76-0
MF:C20H13F5N2O2
MW:408.321442365646
CID:5477271
Update Time:2025-10-30

N-(2,4-difluorophenyl)-2-oxo-1-{3-(trifluoromethyl)phenylmethyl}-1,2-dihydropyridine-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(2,4-difluorophenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
    • 3-Pyridinecarboxamide, N-(2,4-difluorophenyl)-1,2-dihydro-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]-
    • N-(2,4-difluorophenyl)-2-oxo-1-{3-(trifluoromethyl)phenylmethyl}-1,2-dihydropyridine-3-carboxamide
    • Inchi: 1S/C20H13F5N2O2/c21-14-6-7-17(16(22)10-14)26-18(28)15-5-2-8-27(19(15)29)11-12-3-1-4-13(9-12)20(23,24)25/h1-10H,11H2,(H,26,28)
    • InChI Key: KIVGSMPDWGPRHT-UHFFFAOYSA-N
    • SMILES: C1(=O)N(CC2=CC=CC(C(F)(F)F)=C2)C=CC=C1C(NC1=CC=C(F)C=C1F)=O

N-(2,4-difluorophenyl)-2-oxo-1-{3-(trifluoromethyl)phenylmethyl}-1,2-dihydropyridine-3-carboxamide Pricemore >>

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Additional information on N-(2,4-difluorophenyl)-2-oxo-1-{3-(trifluoromethyl)phenylmethyl}-1,2-dihydropyridine-3-carboxamide

Introduction to N-(2,4-difluorophenyl)-2-oxo-1-{3-(trifluoromethyl)phenylmethyl}-1,2-dihydropyridine-3-carboxamide (CAS No. 338754-76-0)

N-(2,4-difluorophenyl)-2-oxo-1-{3-(trifluoromethyl)phenylmethyl}-1,2-dihydropyridine-3-carboxamide, identified by its CAS number 338754-76-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine class of heterocyclic aromatic compounds, which are widely recognized for their diverse biological activities and potential therapeutic applications.

The molecular structure of N-(2,4-difluorophenyl)-2-oxo-1-{3-(trifluoromethyl)phenylmethyl}-1,2-dihydropyridine-3-carboxamide incorporates several key functional groups that contribute to its unique chemical properties and biological interactions. The presence of fluoro substituents at the 2 and 4 positions of the phenyl ring enhances the compound's lipophilicity and metabolic stability, while the trifluoromethyl group at the phenylmethyl side chain further modulates its pharmacokinetic profile. These structural features make it an attractive candidate for further exploration in drug discovery and development.

In recent years, there has been a growing interest in developing novel therapeutic agents that target complex biological pathways. Pyridine derivatives have been extensively studied due to their ability to interact with various enzymes and receptors involved in disease processes. N-(2,4-difluorophenyl)-2-oxo-1-{3-(trifluoromethyl)phenylmethyl}-1,2-dihydropyridine-3-carboxamide, with its unique structural motifs, represents a promising lead compound for such investigations.

The compound's potential therapeutic applications are multifaceted. Initial studies have suggested that it may exhibit inhibitory activity against certain enzymes and receptors relevant to inflammatory diseases, cancer, and neurological disorders. The fluoro and trifluoromethyl substituents are known to enhance binding affinity and selectivity, which are critical factors in drug design. Furthermore, the dihydropyridine core is well-known for its role in cardiovascular medications, suggesting that this compound might have additional applications in this therapeutic area.

The synthesis of N-(2,4-difluorophenyl)-2-oxo-1-{3-(trifluoromethyl)phenylmethyl}-1,2-dihydropyridine-3-carboxamide involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The use of advanced synthetic methodologies ensures high yield and purity, which are essential for subsequent pharmacological evaluations. Researchers have employed techniques such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions to construct the complex molecular framework efficiently.

Evaluation of the pharmacological properties of this compound has been a focus of recent research efforts. In vitro studies have demonstrated its potential as an inhibitor of specific enzymes associated with inflammatory responses. The presence of both fluoro and trifluoromethyl groups appears to contribute to its binding efficacy by improving interactions with target proteins. Additionally, preliminary toxicology studies suggest that the compound exhibits a favorable safety profile, making it a promising candidate for further development.

The impact of fluorine substitution on the biological activity of pyridine derivatives has been extensively documented in the literature. Fluoroatoms can significantly alter electronic properties, metabolic stability, and binding affinity. In the case of N-(2,4-difluorophenyl)-2-oxo-1-{3-(trifluoromethyl)phenylmethyl} strong>-< strong >1,2-dihydropyridine -3-carboxamide strong>, these effects are particularly pronounced due to the strategic placement of fluorine atoms at positions 2 and 4 of the phenyl ring. This configuration enhances lipophilicity while maintaining metabolic stability, which is crucial for achieving optimal pharmacokinetic properties.

The incorporation of a < strong > trifluoromethyl strong > group at the phenylmethyl side chain further enhances the compound's bioactivity by increasing its binding affinity to target enzymes and receptors. Trifluoromethylation is a well-established strategy in drug design that improves metabolic stability and lipophilicity. These modifications make N-(< strong > 2 , 4 - dif luoro ph en yl strong >)-< strong > 2 - ox o - 1 - { 3 - ( t r if lu or om eth y l ) ph en y lm eth y l } strong > -< strong > 1 , 2 - di hy dro p y rid ine - 3 - car box am ide strong > a compelling candidate for further investigation in medicinal chemistry.

In conclusion, N-(< strong > 2 , 4 - dif luoro ph en yl strong >)-< strong > 2 - ox o - 1 - { 3 - ( t r if lu or om eth y l ) ph en y lm eth y l } strong > -< strong > 1 , 2 - di hy dro p y rid ine - 3 - car box am ide strong>, with its CAS number < strong > 338754-76-0 strong>, represents a significant advancement in pharmaceutical research. Its unique structural features and promising pharmacological properties make it an attractive candidate for further development into novel therapeutic agents. Continued research into this compound will likely uncover additional applications in various therapeutic areas.

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